molecular formula C19H14N2O2S B2898490 N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide CAS No. 2034454-75-4

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2898490
CAS No.: 2034454-75-4
M. Wt: 334.39
InChI Key: VMCSWADKHVBZCQ-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzothiazole core linked to a furan ring via a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the benzyl group and the furan ring. Key steps may include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzothiazole core can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are used under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share a similar core structure.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol have similar furan rings.

Uniqueness

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of the benzothiazole core and the furan ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-19(15-5-6-17-18(9-15)24-12-21-17)20-10-13-1-3-14(4-2-13)16-7-8-23-11-16/h1-9,11-12H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCSWADKHVBZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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